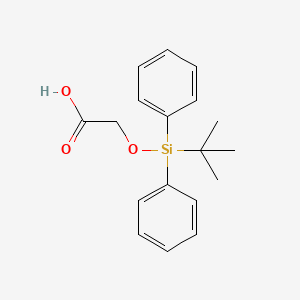

2-((tert-Butyldiphenylsilyl)oxy)acetic acid

Beschreibung

Nuclear Magnetic Resonance (NMR)

-

- δ 7.65–7.35 (m, 10H, aromatic protons)

- δ 1.10 (s, 9H, tert-butyl CH₃)

- δ 4.25 (s, 2H, -O-CH₂-COOH)

- δ 12.50 (br s, 1H, carboxylic acid -OH)

-

- δ 172.5 (COOH carbonyl)

- δ 135.4–127.8 (aromatic carbons)

- δ 63.8 (-O-CH₂-)

- δ 26.7 (tert-butyl C)

- δ 19.2 (Si-C(CH₃)₃)

Infrared (IR) Spectroscopy:

| Band (cm⁻¹) | Assignment |

|---|---|

| 1700–1720 | C=O stretch (carboxylic acid) |

| 1250–1270 | Si-C symmetric stretch |

| 1100–1120 | Si-O-C asymmetric stretch |

| 700–750 | C-H out-of-plane bending (phenyl) |

Mass Spectrometry (MS):

- ESI-MS : m/z 315.14 [M+H]⁺ (calc. 314.45)

- Fragmentation pattern:

- Loss of tert-butyl group (m/z 259.08)

- Cleavage of Si-O bond (m/z 181.05, diphenylsilyl fragment)

Comparative Structural Analysis with Related Silyl Ether Derivatives

Key Structural Variations and Properties:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP |

|---|---|---|---|---|

| This compound | C₁₈H₂₂O₃Si | 314.45 | 395.1±34.0 | 5.99 |

| 2-(tert-Butyldimethylsilyl)oxy)acetic acid | C₈H₁₈O₃Si | 190.31 | 217.3±23.0 | 2.48 |

| 2-((Triisopropylsilyl)oxy)acetic acid | C₁₁H₂₄O₃Si | 232.39 | 285.5±25.0 | 3.81 |

Structural Insights:

Steric Effects :

- The diphenyl groups in TBDPS derivatives create significant steric bulk, reducing reactivity at the silicon center compared to dimethyl or triisopropyl analogs.

- Crystal packing efficiency decreases with larger silyl groups, as evidenced by lower melting points in TBDPS derivatives versus trimethylsilyl counterparts.

Electronic Effects :

Spectroscopic Differentiation :

- ¹H NMR aromatic signals (δ 7.35–7.65) distinguish TBDPS derivatives from alkyl-silylated compounds.

- IR Si-O-C stretches shift from 1,120 cm⁻¹ (TBDPS) to 1,080 cm⁻¹ (trimethylsilyl) due to reduced electron withdrawal.

Eigenschaften

IUPAC Name |

2-[tert-butyl(diphenyl)silyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3Si/c1-18(2,3)22(21-14-17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVZUDBOTZUEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456751 | |

| Record name | 2-((tert-Butyldiphenylsilyl)oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76271-74-4 | |

| Record name | 2-((tert-Butyldiphenylsilyl)oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid typically involves the reaction of tert-butyldiphenylsilyl chloride with glycolic acid in the presence of a base such as pyridine or imidazole. The reaction proceeds through the formation of an intermediate silyl ether, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-((tert-Butyldiphenylsilyl)oxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert it into the corresponding alcohol.

Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted silyl ethers.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Protecting Group Functionality:

One of the primary applications of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid is its function as a protecting group in organic synthesis. It forms a stable ester linkage with carboxylic acids, which prevents these acids from participating in unwanted reactions while allowing for modifications at other functional groups. This property is particularly useful when synthesizing complex molecules where selective reactivity is crucial.

Reactivity and Deprotection:

The compound can interact effectively with nucleophiles during deprotection reactions, facilitating the release of alcohols under mild conditions. This characteristic enhances its utility in multi-step synthetic pathways where controlled reactivity is required.

Biological Applications

Potential Therapeutic Roles:

Research has indicated that this compound may have interactions with biological systems that warrant further exploration. Its potential therapeutic roles include modulation of biochemical pathways through interactions with specific molecular targets such as enzymes and receptors.

Biological Activity Studies:

The compound has been studied for its biological activity, including potential anticancer properties. Its structural features allow it to be investigated as a candidate for drug development, particularly in the context of targeting multiple biological pathways to overcome drug resistance .

Industrial Applications

Material Development:

In industrial chemistry, this compound is utilized in the development of new materials and chemical processes. Its ability to act as a protecting group makes it valuable in the synthesis of polymers and other materials where functional group protection is necessary.

Case Studies and Research Findings

Several studies have explored the applications and implications of using this compound:

-

Synthesis of Complex Molecules:

Research has demonstrated its effectiveness as an intermediate in synthesizing various bioactive compounds, including statins which are crucial for managing cholesterol levels . -

Anticancer Drug Development:

The compound has been investigated for its potential to inhibit key kinases involved in cancer progression, showcasing its applicability in developing novel anticancer therapies . -

Eco-friendly Synthesis Processes:

Novel methods have been developed to synthesize derivatives of this compound using green chemistry principles, highlighting its role in sustainable chemical processes .

Wirkmechanismus

The mechanism of action of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid involves the formation of a stable silyl ether linkage with alcohols. This linkage protects the hydroxyl group from unwanted reactions, allowing for selective transformations. The tert-butyldiphenylsilyl group can be removed under mild acidic or basic conditions, regenerating the free alcohol .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(tert-Butyldimethylsilyloxy)acetate

- Structure : Replaces TBDPS with tert-butyldimethylsilyl (TBDMS) and incorporates an ethyl ester.

- Molecular Weight : 248.41 g/mol (calculated).

- Key Properties: Less steric bulk compared to TBDPS, enabling milder deprotection conditions (e.g., fluoride ions). Ethyl ester enhances solubility in non-polar solvents.

- Applications : Intermediate in peptide synthesis and protecting group strategies .

[2-((2-Methylbenzyl)thio)acetic Acid

- Structure : Substitutes silyloxy with a thioether group (2-methylbenzylthio).

- Molecular Weight : 196.28 g/mol (calculated).

- Key Properties :

- Thioether group increases nucleophilicity but reduces oxidative stability.

- Used in sulfur-containing drug scaffolds.

- Applications: Potential use in prodrug design and organocatalysis .

[(3,5,6-Trichloro-2-pyridinyl)oxy]acetic Acid (Triclopyr)

2-{[3-(Trifluoromethyl)oxetan-3-yl]oxy}acetic Acid

2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic Acid

- Structure: Thiazole ring with Boc-protected amino group.

- Molecular Weight : 258.29 g/mol .

- Key Properties :

- Thiazole moiety facilitates metal coordination.

- Boc group enables selective deprotection.

- Applications : Antibacterial and anticancer drug development .

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Trends

- TBDPS vs. TBDMS : The TBDPS group offers superior steric protection in multi-step syntheses compared to TBDMS, but requires harsher deprotection conditions (e.g., tetrabutylammonium fluoride) .

- Thioether vs. Silyl Ether : Thioethers (e.g., 2-((2-methylbenzyl)thio)acetic acid) exhibit higher reactivity in nucleophilic substitutions but are prone to oxidation, limiting their use in oxidative environments .

- Herbicidal Activity : Triclopyr’s trichloropyridinyloxy group mimics plant auxins, disrupting cell elongation and leading to herbicidal effects .

Biologische Aktivität

2-((tert-Butyldiphenylsilyl)oxy)acetic acid (CAS No. 76271-74-4) is a silanol derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyldiphenylsilyl group, which may influence its interactions with biological targets, including enzymes and receptors.

The molecular formula of this compound is C18H22O3Si. The compound features a silyl ether structure, which can enhance lipophilicity and stability against hydrolysis compared to other acetic acid derivatives.

| Property | Value |

|---|---|

| Molecular Weight | 318.45 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Structure | Chemical Structure |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the silyl group may enhance binding affinity to specific proteins or enzymes, potentially modulating various biochemical pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of silanol compounds, including this compound. In vitro assays indicate that this compound exhibits cytotoxic effects against several cancer cell lines.

-

Cell Line Studies :

- A549 (Lung Cancer) : Exhibited IC50 values in the micromolar range.

- MDA-MB-231 (Breast Cancer) : Significant reduction in cell viability was noted.

- HCT116 (Colon Cancer) : Moderate antiproliferative activity observed.

Cell Line IC50 (µM) Effect A549 12 Moderate Cytotoxicity MDA-MB-231 8 Significant Reduction HCT116 15 Moderate Activity

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression and metabolism. Preliminary data suggest that it may inhibit certain kinases associated with tumor growth.

Study on Kinase Inhibition

In a recent study, this compound was tested against a panel of kinases relevant to cancer signaling pathways. The results showed promising inhibition of:

- TRKA : Neurotrophic receptor involved in cancer cell survival.

- DYRK1A/1B : Dual specificity kinases linked to various malignancies.

The compound's ability to selectively inhibit these kinases suggests a potential role as a targeted therapy in oncology.

Q & A

Q. What are the standard synthetic routes for 2-((tert-Butyldiphenylsilyl)oxy)acetic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via silylation of hydroxyl-containing precursors. A common method involves reacting tert-butyldiphenylsilyl chloride (TBDPSCl) with a glycolic acid derivative under anhydrous conditions. For optimization, use inert atmospheres (e.g., nitrogen), catalytic bases like imidazole, and polar aprotic solvents (e.g., dichloromethane) to enhance reactivity . Reaction yields can be improved by controlling stoichiometry (1.2–1.5 equivalents of TBDPSCl) and monitoring temperature (0–25°C) to minimize side reactions.

Q. How should researchers purify this compound to achieve high purity for downstream applications?

Purification often involves column chromatography using silica gel and gradient elution with hexane/ethyl acetate (3:1 to 1:1 ratios). For crystalline derivatives, recrystallization from ethanol or acetone is effective. Post-purification, confirm purity via TLC (Rf ~0.4 in 1:1 hexane/ethyl acetate) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is sensitive to hydrolysis and oxidation. Store under inert gas (argon) at –20°C in amber glass vials. Avoid prolonged exposure to moisture or acidic/basic environments, as the silyl ether bond may cleave. Degradation products can be identified via LC-MS; monitor for peaks corresponding to diphenylsilanol or acetic acid derivatives .

Advanced Research Questions

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

- NMR : H NMR (CDCl₃) should show a singlet for the acetate methylene (δ ~4.2 ppm) and tert-butyl protons (δ ~1.1 ppm). C NMR confirms the silyl ether (δ ~27 ppm for tert-butyl carbons).

- HRMS : Expect [M+H]⁺ at m/z 395.18 (C₁₈H₂₂O₃Si⁺).

- IR : Strong absorbance at ~1250 cm⁻¹ (Si-C) and ~1700 cm⁻¹ (C=O). Cross-validate with X-ray crystallography for absolute configuration .

Q. How can contradictions in spectroscopic data between studies be resolved?

Discrepancies in NMR shifts or melting points often arise from solvent effects, impurities, or isotopic variations. For example, DMSO-d₆ may deshield protons compared to CDCl₃. Always report solvent and instrument parameters. Compare data with CAS registry entries (CAS 76271-74-4) and replicate experiments using standardized conditions .

Q. What strategies mitigate side reactions when using this compound in multi-step syntheses?

The silyl group is prone to cleavage under acidic or fluoride-rich conditions. Protect reactive sites with orthogonal groups (e.g., tert-butyl esters). For coupling reactions, use mild bases (e.g., DMAP) and avoid nucleophilic catalysts. Monitor intermediates via LC-MS to detect premature deprotection .

Q. How is this compound applied in advanced organic synthesis, such as in protecting group strategies?

The tert-butyldiphenylsilyl (TBDPS) group is widely used to protect alcohols and carboxylic acids due to its steric bulk and stability. For example, in carbohydrate chemistry, it enables regioselective glycosylation. Post-synthesis, deprotection is achieved with tetra-n-butylammonium fluoride (TBAF) in THF .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Disposal : Follow EPA guidelines for organosilicon waste; neutralize with aqueous bicarbonate before incineration .

- Spill Management : Absorb with vermiculite and treat as hazardous waste .

Methodological Notes

- Synthesis Troubleshooting : If yields are low, check moisture levels in solvents (use molecular sieves) or replace TBDPSCl with fresh stock.

- Data Reproducibility : Archive raw spectral files and document instrument calibration details.

- Ethical Compliance : Confirm institutional approval for hazardous chemical protocols and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.